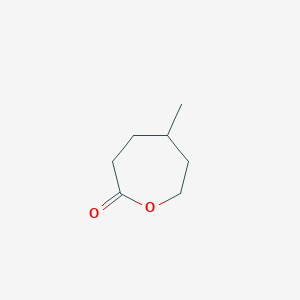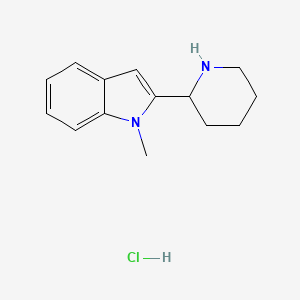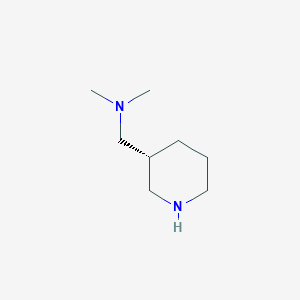
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
描述
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, also known as TAPP, is a chemical compound that belongs to the family of piperidine derivatives. TAPP has gained a lot of attention in recent years due to its potential applications in scientific research.
作用机制
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the neurotransmitter glutamate. This leads to a decrease in the activity of the NMDA receptor, which in turn affects the downstream signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to improve learning and memory processes, reduce anxiety, and have anticonvulsant effects. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in scientific research. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate also has good solubility in water, which makes it easy to use in experiments. However, one limitation of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate. One area of interest is the potential use of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, and to identify any potential side effects or limitations of its use in scientific research.
Conclusion
In conclusion, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a promising compound for scientific research, particularly in the field of neuroscience. Its selective targeting of the NMDA receptor and potential applications in the treatment of neurological disorders make it an important area of research. However, further research is needed to fully understand its pharmacological properties and potential limitations.
科学研究应用
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been widely used in scientific research, particularly in the field of neuroscience. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has been shown to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has also been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCVXOYIRODFJD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



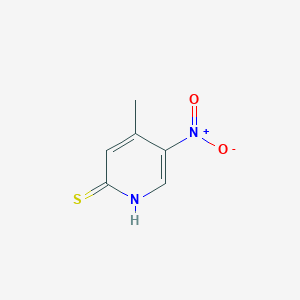
![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)

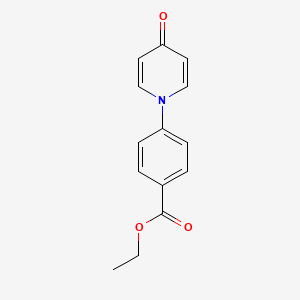
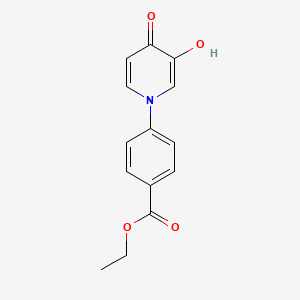
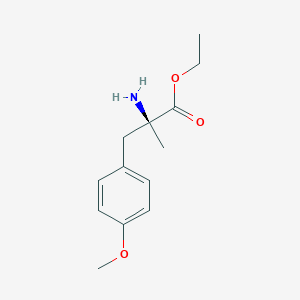
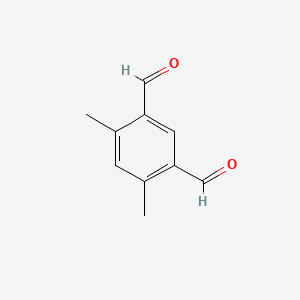
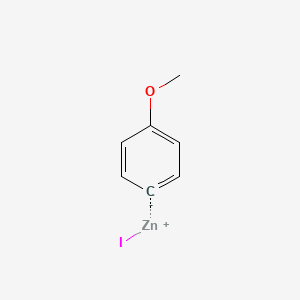

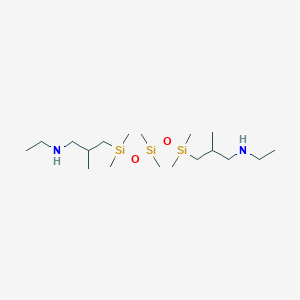
![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)
